5-Hydroxydiclofenac

概述

描述

- 双氯芬酸被广泛用于缓解疼痛、减少炎症和控制发热。 5-羟基双氯芬酸是在体内通过酶促过程形成的,特别是通过细胞色素 P450 (CYP) 同工酶 CYP3A4 .

5-羟基双氯芬酸: (CAS号:69002-84-2) 是非甾体抗炎药 (NSAID) 的代谢产物。它的化学名称是 5-羟基双氯芬酸。

准备方法

化学反应分析

科学研究应用

5-Hydroxydiclofenac has been studied for its role in the biological activity of diclofenac and its potential toxic effects. Research indicates that 5-OH-DCF can form reactive metabolites that covalently bind to hepatic tissues, contributing to diclofenac-induced idiosyncratic hepatotoxicity. In a study involving rats, co-treatment with lipopolysaccharide (LPS) and diclofenac resulted in increased adducts of 5-OH-DCF to hepatic tissues, suggesting a mechanism for liver injury under conditions of reduced glutathione levels .

Table 1: Biological Effects of this compound

Environmental Impact

The environmental implications of this compound have also been investigated, particularly concerning its biodegradation and effects on microbial communities. Studies have shown that both diclofenac and its metabolites, including 5-OH-DCF, can adversely affect the biodiversity of microorganisms in activated sludge systems. The presence of these compounds can lead to oxidative stress in microbial populations, which is a critical factor in assessing the ecological risks associated with pharmaceutical contaminants .

Table 2: Environmental Studies on this compound

Clinical Implications

In clinical settings, understanding the metabolism of diclofenac to this compound is crucial for evaluating the risk of hepatotoxicity among patients using this medication. Research has identified specific immune responses linked to the formation of drug-protein adducts involving 5-OH-DCF, which may inform monitoring strategies for patients at risk of liver injury .

Case Study: Diclofenac-Induced Liver Injury

A notable case involved patients who developed liver injury after using diclofenac, where antibodies against diclofenac-modified proteins were detected in their sera, indicating an immune response triggered by the drug's metabolites like 5-OH-DCF . This case highlights the necessity for vigilance in prescribing practices and patient monitoring.

作用机制

- 5-羟基双氯芬酸与双氯芬酸一样,抑制环氧合酶 (COX) 酶。它是一种非选择性 COX 抑制剂。

分子靶点: COX-1 和 COX-2。

相似化合物的比较

类似化合物: 其他 NSAID,如布洛芬、萘普生和吲哚美辛。

生物活性

5-Hydroxydiclofenac (5-OH-DCF) is a significant metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its biological activity and implications in pharmacology and toxicology. The following article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is primarily involved in modulating inflammatory responses. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. The inhibition of these enzymes leads to reduced inflammation and analgesic effects, similar to its parent compound, diclofenac.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in the liver. Studies have shown that its half-life is influenced by various factors, including liver function and the presence of other drugs that may affect cytochrome P450 enzyme activity. The compound is predominantly excreted as glucuronide and sulfate conjugates, which are less active than the parent drug .

Toxicological Concerns

Research indicates that this compound may contribute to diclofenac's hepatotoxicity. A study using a rat model demonstrated that covalent binding of reactive metabolites, including 5-OH-DCF, to hepatic tissues was significantly increased in cases of liver injury induced by lipopolysaccharide (LPS) . This suggests a potential mechanism for idiosyncratic drug-induced liver injury associated with diclofenac.

Hepatic Injury Induction

In a notable study, researchers examined the effects of this compound on liver tissues in rats subjected to LPS co-treatment. The findings revealed that 5-OH-DCF formed adducts with hepatic proteins, leading to a decrease in glutathione levels, which are critical for detoxification processes. This decrease was associated with increased susceptibility to oxidative stress and liver injury .

E. coli Viability Assay

Another investigation assessed the impact of this compound on bacterial viability. The study found that mixtures of diclofenac and its metabolites, including 5-OH-DCF, significantly reduced the viability of E. coli cells. After 48 hours of treatment with a combination of these compounds, cell viability decreased by over 74% compared to untreated controls . This highlights the potential antimicrobial activity of 5-OH-DCF and its metabolites.

Table 1: Summary of Biological Activities and Effects

| Activity | Effect |

|---|---|

| COX Inhibition | Reduces synthesis of pro-inflammatory prostaglandins |

| Hepatotoxicity | Covalent binding to hepatic proteins leading to liver injury |

| Antimicrobial Activity | Significant reduction in E. coli viability when combined with diclofenac |

| Pharmacokinetics | Rapid absorption; primarily excreted as glucuronide and sulfate conjugates |

Table 2: Case Study Findings on Hepatic Injury

| Study Parameter | Findings |

|---|---|

| Model | Rat model with LPS-induced liver injury |

| Key Metabolite | Increased covalent binding of this compound to hepatic tissues |

| Glutathione Levels | Decreased levels observed with co-treatment compared to controls |

| Suggests role in idiosyncratic hepatotoxicity linked to reactive metabolites |

属性

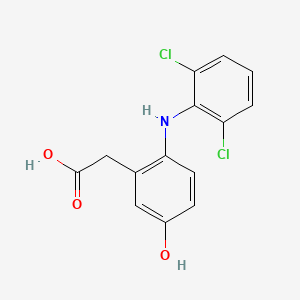

IUPAC Name |

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6,17-18H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQURRWYKFZKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219059 | |

| Record name | 5-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69002-84-2 | |

| Record name | 5-Hydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS38436703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。